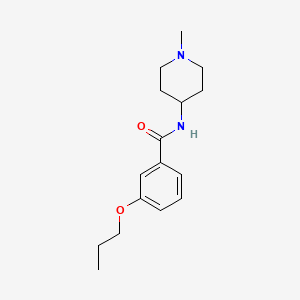
N-(3-cyclopentylpropyl)-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyclopentylpropyl)-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase. GABA is the main inhibitory neurotransmitter in the central nervous system, and its levels are regulated by GABA transaminase. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-(3-cyclopentylpropyl)-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(3-cyclopentylpropyl)-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide can increase the levels of GABA in the brain, which can lead to the modulation of various neurotransmitter systems.
Biochemical and Physiological Effects:
N-(3-cyclopentylpropyl)-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, which can lead to the modulation of various neurotransmitter systems. This can result in a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-cyclopentylpropyl)-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has several advantages and limitations for lab experiments. Its advantages include its potency and selectivity, which make it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. Its limitations include its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
There are several future directions for the study of N-(3-cyclopentylpropyl)-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide. One potential direction is the development of new analogs with improved pharmacological properties. Another potential direction is the investigation of the potential therapeutic applications of N-(3-cyclopentylpropyl)-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide in other neurological and psychiatric disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(3-cyclopentylpropyl)-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide in humans.
Méthodes De Synthèse
N-(3-cyclopentylpropyl)-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The synthesis of N-(3-cyclopentylpropyl)-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction of 3-fluorobenzylamine with 3-cyclopentylpropylmalonic acid diethyl ester, followed by the addition of piperidine and the removal of the ester groups.
Applications De Recherche Scientifique
N-(3-cyclopentylpropyl)-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can lead to the modulation of various neurotransmitter systems. N-(3-cyclopentylpropyl)-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been studied for its potential use in the treatment of epilepsy, addiction, and anxiety disorders.
Propriétés
IUPAC Name |
N-(3-cyclopentylpropyl)-1-[(3-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O2/c22-19-9-3-7-17(13-19)14-24-15-18(10-11-20(24)25)21(26)23-12-4-8-16-5-1-2-6-16/h3,7,9,13,16,18H,1-2,4-6,8,10-12,14-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEIPYSWKYFUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCNC(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4983577.png)
![7-phenyl-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983588.png)
![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4983607.png)

![N-(4-methoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4983630.png)
![3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4983634.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983637.png)
![7-methyl-3-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4983656.png)
![4-({4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]phenyl}sulfonyl)morpholine](/img/structure/B4983664.png)
![(3'R*,4'R*)-1'-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B4983673.png)

![3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4983678.png)
![1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B4983681.png)
![N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B4983686.png)